![molecular formula C14H15BN2O4 B14752382 [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group, an amino group, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene moiety is introduced through a reaction with naphthalene-2-carboxylic acid.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with boronic acid or a boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and boronic acid groups can participate in substitution reactions, often involving halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with biological molecules such as proteins and nucleic acids .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylboronic acid: Similar in structure but lacks the amino and carbonyl groups.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C14H15BN2O4 |
|---|---|
Molekulargewicht |
286.09 g/mol |
IUPAC-Name |
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c16-13(18)8-12(15(20)21)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,20-21H,8H2,(H2,16,18)(H,17,19)/t12-/m1/s1 |
InChI-Schlüssel |
MJNGHYVWWLUHRJ-GFCCVEGCSA-N |
Isomerische SMILES |
B([C@@H](CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
Kanonische SMILES |
B(C(CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



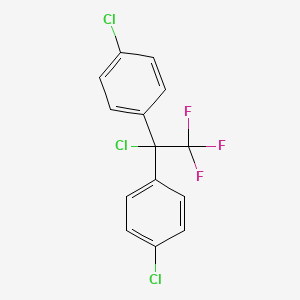
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

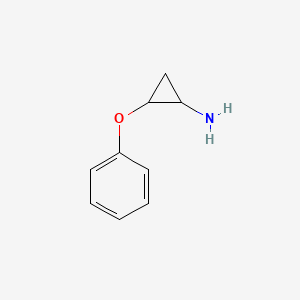

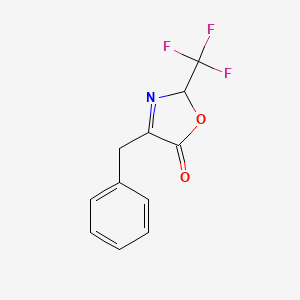
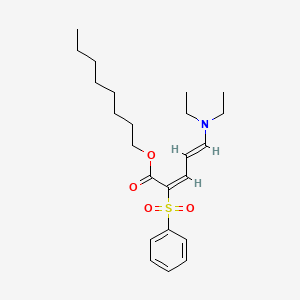


![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
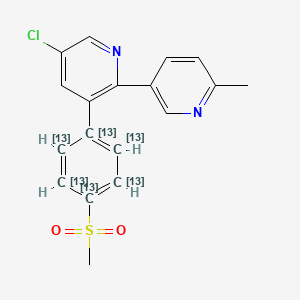
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
